Tert-butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Description
Tert-butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1218790-31-8) is a boronate ester-functionalized indole derivative with molecular formula C₁₉H₂₅BClNO₄ and molecular weight 377.67 g/mol . Its structure features:
- A tert-butyl carboxylate group at the indole N1 position, enhancing solubility in organic solvents.
- A chlorine substituent at the 7-position of the indole core, imparting electron-withdrawing effects.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 3-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing ligands for vasopressin receptors (e.g., V1a) and kinase inhibitors, where its boronate group facilitates carbon-carbon bond formation .
Properties
IUPAC Name |
tert-butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-13(12-9-8-10-14(21)15(12)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBXOCOXQGXHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682309 | |
| Record name | tert-Butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-31-8 | |
| Record name | 1,1-Dimethylethyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains the most reliable method for constructing chlorinated indoles. Using 4-chlorophenylhydrazine and methyl ketones under acidic conditions, this reaction proceeds via-sigmatropic rearrangement to yield 7-chloro-1H-indole.
Procedure :
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Reactants : 4-Chlorophenylhydrazine (1.2 equiv.), methyl ketone (1.0 equiv.), polyphosphoric acid (PPA).
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Conditions : Heating at 110°C for 6 hours under inert atmosphere.
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Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography.
Bromination at Position 3
Electrophilic Bromination
To enable boronate installation, position 3 of 7-chloro-1H-indole is brominated using N-bromosuccinimide (NBS) in a polar aprotic solvent.
Procedure :
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Reactants : 7-Chloro-1H-indole (1.0 equiv.), NBS (1.1 equiv.), DMF.
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Conditions : Stirring at 0°C for 2 hours, followed by gradual warming to room temperature.
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Workup : Quenching with water, extraction with dichloromethane, and column purification.
Miyaura Borylation for Boronate Ester Installation
Palladium-Catalyzed Coupling
The Miyaura borylation replaces the bromine atom at position 3 with a pinacol boronate ester. This reaction employs bis(pinacolato)diboron and a palladium catalyst.
Procedure :
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Reactants : 7-Chloro-3-bromo-1H-indole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), PdCl₂(dppf) (2 mol%), KOAc (2.0 equiv.), dioxane.
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Conditions : Heating at 80°C for 12 hours under argon.
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Workup : Extraction with ethyl acetate, brine wash, and silica gel chromatography.
N-Boc Protection of the Indole Nitrogen
Carbamate Formation
The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base.
Procedure :
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Reactants : 7-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv.), Boc₂O (2.0 equiv.), DMAP (1.5 equiv.), THF.
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Conditions : Stirring at room temperature for 6 hours.
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Workup : NaHCO₃ quench, ethyl acetate extraction, and column chromatography.
Alternative Synthetic Routes
Late-Stage Chlorination
Chlorination after boronate installation risks deboronation or side reactions. Electrophilic chlorination (e.g., Cl₂, SO₂Cl₂) at position 7 of 3-borylated indole is inefficient (<30% yield).
Direct Borylation of Protected Indoles
Attempts to borylate N-Boc-7-chloro-1H-indole result in low regioselectivity due to steric hindrance from the tert-butyl group.
Analytical Data and Characterization
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 8.15 (s, 1H, H-2), 7.45 (d, J = 8.0 Hz, 1H, H-6), 7.32 (d, J = 8.0 Hz, 1H, H-5), 1.65 (s, 12H, pinacol CH₃), 1.52 (s, 9H, Boc CH₃).
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¹³C NMR : δ 151.2 (C=O), 135.8 (C-7), 128.4 (C-3), 84.2 (Boc C), 25.1 (pinacol CH₃).
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HRMS : m/z calculated for C₁₉H₂₅BClNO₄ [M+H]⁺: 377.68, found: 377.69.
Purity and Stability
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HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
Industrial-Scale Production Considerations
Cost Optimization
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Borylation Catalyst : PdCl₂(dppf) can be replaced with cheaper Pd(OAc)₂/ligand systems without significant yield loss.
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Solvent Recovery : Dioxane and THF are recycled via distillation.
Environmental Impact
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Waste Streams : Aqueous phases from extractions contain trace palladium; activated carbon filtration reduces heavy metal content to <1 ppm.
Challenges and Troubleshooting
Common Side Reactions
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Deboronation : Occurs under acidic or aqueous conditions; strict anhydrous handling is essential.
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N-Boc Deprotection : Avoid prolonged exposure to amines or nucleophiles.
Yield Improvements
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Microwave Assistance : Reducing borylation time from 12 h to 2 h at 120°C increases yield to 82%.
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Catalyst Loading : Lowering PdCl₂(dppf) to 1 mol% maintains efficiency with high substrate purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, to form boronic acids.
Reduction: Reduction of the chloro substituent can lead to the formation of the corresponding indole derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Dechlorinated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of boron-containing compounds’ biological activity, including their potential as enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, such as kinase inhibitors.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of tert-butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate depends on its application. In medicinal chemistry, the compound may act as a prodrug that releases an active boronic acid derivative upon metabolic activation. The boronic acid can then interact with specific molecular targets, such as enzymes, by forming reversible covalent bonds with active site residues. This interaction can inhibit enzyme activity and modulate biological pathways.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism :
- The 3-boronate substitution in the target compound optimizes steric accessibility for coupling reactions compared to 2- or 4-boronate isomers (e.g., 1l and 2t) .
- Chlorine position (4, 5, or 7) influences electronic effects: 7-Cl (target) creates a meta-directing effect, while 4-Cl (CAS 1256359-94-0) may hinder coupling due to proximity to the boronate .
Core Modifications :
- Indoline derivatives (e.g., ) exhibit reduced aromaticity, altering reactivity in cross-couplings compared to indole-based compounds .
- N1 substituents : The tert-butyl group (target) improves solubility vs. methyl (2t), which may reduce steric bulk .
Synthetic Routes :
- The target compound is synthesized via Pd-catalyzed Suzuki coupling , a method shared with analogs like 1l and V1a ligands .
- Yields vary: tert-butyl 5-methoxy-6-boronate indoline (72.1%) vs. 2t (73%), suggesting substituents impact reaction efficiency .
Reactivity and Stability
- Boronate Reactivity : The 3-boronate group in the target compound exhibits higher coupling efficiency in Suzuki reactions than 2- or 4-substituted analogs due to reduced steric hindrance .
- Chlorine Effects: The 7-Cl substituent enhances stability against metabolic degradation compared to non-halogenated analogs (e.g., 1l), a critical feature in drug development .
- Thermal Stability : tert-butyl carboxylates (target) are more thermally stable than methyl esters (2t), enabling use in high-temperature reactions .
Biological Activity
Tert-butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.66 g/mol. The compound features a chloro-substituted indole core linked to a dioxaborolane moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the coupling of tert-butyl indole derivatives with boron-containing reagents. The dioxaborolane unit is introduced via a boronic acid pinacol ester reaction. This synthetic approach has been optimized to enhance yields and purity.
In Vitro Studies
Research has indicated that this compound exhibits various biological activities:
- PI3K Inhibition : The compound has been evaluated for its inhibitory effects on phosphoinositide 3-kinases (PI3K), which play crucial roles in cell growth and metabolism. In vitro assays demonstrated that it possesses significant inhibitory activity against PI3Kδ with an IC50 value of approximately 0.47 µM .
- Cell Proliferation : Flow cytometry studies showed that this compound effectively inhibits the proliferation of B lymphocytes with IC50 values around 20 nM . This suggests potential applications in treating diseases characterized by excessive B cell activity.
- Selectivity : Comparisons with other compounds indicate that this compound exhibits a favorable selectivity profile for PI3Kδ over other isoforms like PI3Kα and PI3Kβ .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common protocol involves reacting tert-butyl 3-bromo-7-chloro-1H-indole-1-carboxylate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in dioxane at 100°C under inert conditions. Post-reaction, purification is achieved via column chromatography or recrystallization .
Q. Which spectroscopic methods are recommended to confirm the structure and purity of this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : To verify the indole backbone, tert-butyl group, and boronate ester signals.
- Mass Spectrometry (MS) : For molecular ion confirmation (expected m/z ~377.67).
- HPLC : To assess purity (≥98%) using a reverse-phase C18 column with UV detection.
- FT-IR : To identify carbonyl (C=O) and B-O vibrational bands .
Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and solubility in organic solvents, facilitating Suzuki-Miyaura couplings. It reacts with aryl/heteroaryl halides (e.g., bromides) under Pd catalysis to form biaryl linkages, critical for constructing complex heterocycles in drug discovery .
Advanced Research Questions
Q. What strategies mitigate instability during storage or handling of this compound?
The boronate ester is moisture-sensitive. Recommendations include:
- Storing under argon at ≤-20°C in airtight, desiccated containers.
- Avoiding prolonged exposure to light or acidic/basic conditions.
- Pre-purifying solvents (e.g., drying dioxane over molecular sieves) before use in reactions .
Q. How can researchers resolve contradictory yields in Suzuki-Miyaura reactions involving this compound?
Yield discrepancies often arise from:
- Catalyst activity : Testing alternative Pd catalysts (e.g., PdCl₂(dppf)) or ligands.
- Oxygen sensitivity : Ensuring rigorous inert conditions (e.g., degassing solvents).
- Substrate ratios : Optimizing molar equivalents of boronate ester to halide (typically 1.1:1). Validation via TLC or LC-MS at intermediate steps can identify side reactions or incomplete couplings .
Q. What experimental approaches assess the biological activity of derivatives synthesized from this compound?
- Enzyme inhibition assays : Test derivatives against kinases or proteases using fluorescence-based protocols.
- Cell viability assays : Screen for antiproliferative effects in cancer cell lines (e.g., MTT assay).
- Molecular docking : Predict binding modes to targets like β-amyloid for neurological applications .
Q. How can computational methods guide the optimization of reaction conditions for this compound?
- DFT calculations : Model transition states to predict regioselectivity in cross-couplings.
- Solvent optimization : Use COSMO-RS simulations to select solvents improving boronate solubility.
- Machine learning : Train models on existing reaction datasets to predict optimal Pd/ligand combinations .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
